molecular formula C14H14O B094330 1-Naphthalen-2-ylbutan-1-one CAS No. 17666-88-5

1-Naphthalen-2-ylbutan-1-one

Cat. No. B094330
CAS RN: 17666-88-5
M. Wt: 198.26 g/mol
InChI Key: VJQCIRJFGLWMGL-UHFFFAOYSA-N
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Description

1-Naphthalen-2-ylbutan-1-one, also known as 1-naphthalen-1-ylbutan-1-one, is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 . The compound is characterized by a boiling point of 317°C and a density of 1.0861 .


Molecular Structure Analysis

The molecular structure of 1-Naphthalen-2-ylbutan-1-one can be analyzed using various techniques. For instance, Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods can be used . These techniques can provide detailed information about the molecule’s vibrational assignments, theoretical NMR analysis, and UV−vis spectrum .


Physical And Chemical Properties Analysis

1-Naphthalen-2-ylbutan-1-one has a molecular weight of 198.26 and a density of 1.0861 . It has a boiling point of 317°C . These properties can be determined using various analytical techniques, including spectroscopic methods .

Scientific Research Applications

  • Photocycloaddition of Conjugated Cyclohex-2-enones : Naphthalen-2-ones, including 1-Naphthalen-2-ylbutan-1-one, have been studied for their behavior in photocycloaddition reactions. These compounds are converted to diastereoisomeric cyclobutane adducts under specific conditions, demonstrating their potential in synthetic organic chemistry and photochemistry (Inhülsen, Schmidt, & Margaretha, 2010).

  • Photophysical Study in Various Solvents : The photophysical properties of similar compounds like 1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one have been examined in different solvents. These studies help in understanding the emission properties of these compounds, useful in biological systems and chemical analysis (Moreno Cerezo et al., 2001).

  • Removal of Naphthalene Derivatives from Solutions : Studies on the efficient removal of naphthalene derivatives like naphthalene-2-ol from aqueous solutions using solvent extraction techniques have been conducted. This has implications for environmental remediation and wastewater treatment (Shao et al., 2016).

  • Monoclonal Antibody Development : Research has been conducted on developing a monoclonal antibody for 1-naphthol, a compound structurally related to 1-Naphthalen-2-ylbutan-1-one, indicating the potential biomedical applications of these compounds (Chen et al., 2020).

  • Separation of Solid Mixtures : Studies on using porous metal-organic frameworks for the separation of naphthalene and anthracene mixtures have been conducted. This research is significant in the field of material science and separation techniques (Liu, Lang, & Abrahams, 2011).

  • Potential Chemotherapeutic Agent : The compound (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one has been investigated for its potential as a chemotherapeutic agent. This suggests that related compounds like 1-Naphthalen-2-ylbutan-1-one might also have therapeutic applications (Barakat et al., 2015).

  • Human Liver Microsomal Cytochrome P450 Enzymes Metabolism : There are studies on the metabolism of naphthalene and its derivatives by human liver microsomal cytochrome P450 enzymes, indicating the relevance of these compounds in pharmacology and toxicology (Cho, Rose, & Hodgson, 2006).

properties

IUPAC Name

1-naphthalen-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQCIRJFGLWMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-2-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Stavber, S Stavber - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
… 2,2-Difluoro-4,4,4-trifluoro-3,3-dihydroxy-1-naphthalen-2-ylbutan-1-one (14c): Crystallization from CHCl 3 /n-hexane, 4:1; yield: 294 mg (92%); solid, mp 75.5–77.0 C; 1 H NMR: δ=4.91 (…
Number of citations: 40 onlinelibrary.wiley.com
A Zarkin, R Jahan, R Uprety, Y Zhang, C McElhinny… - Pharmaceuticals, 2021 - mdpi.com
Activation of the neuropeptide S receptor (NPSR) system has been shown to produce anxiolytic-like actions, arousal, and enhance memory consolidation, whereas blockade of the …
Number of citations: 1 www.mdpi.com

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